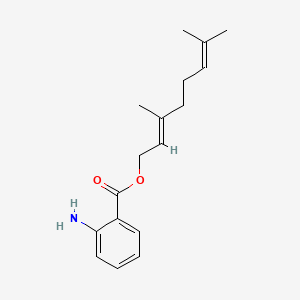

Geranyl anthranilate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67874-69-5 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |

InChI |

InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |

InChI Key |

QLRICECRKJGSKQ-SDNWHVSQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Geranyl Anthranilate

Biosource Identification and Characterization

The identification of natural sources of geranyl anthranilate involves examining organisms that produce both geraniol (B1671447) (or its activated precursor, geranyl diphosphate) and anthranilic acid.

The direct biosynthesis of this compound in plants is not extensively documented. However, its precursors are widely distributed throughout the plant kingdom.

Geranyl diphosphate (B83284) (GPP) is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in plant plastids. nih.govmdpi.com GPP is the direct precursor to all monoterpenes, including geraniol. mdpi.com The synthesis of GPP is catalyzed by geranyl diphosphate synthase (GPPS), an enzyme found in numerous plant species. mdpi.com Plants known for high levels of geraniol or other monoterpenes derived from GPP are logical candidates for investigation.

Anthranilic acid is synthesized from chorismate in the shikimate pathway. researchgate.net It serves as a precursor for tryptophan and various secondary metabolites. Methyl anthranilate, a closely related volatile compound responsible for the characteristic "grape" aroma, is produced via the action of anthranilate methyltransferases in species like grapes (Vitis vinifera) and citrus (Citrus sinensis). nih.gov The presence of these enzymes indicates the availability of the anthranilate backbone in these plants.

The table below summarizes key plant species known to produce significant amounts of this compound's precursors.

| Precursor | Biosynthetic Pathway | Example Plant Species | Botanical Family |

| Geranyl Diphosphate (GPP) | Methylerythritol Phosphate (MEP) Pathway | Rosa damascena (Rose) | Rosaceae |

| Cymbopogon martinii (Palmarosa) | Poaceae | ||

| Pelargonium graveolens (Geranium) | Geraniaceae | ||

| Chimonanthus praecox (Wintersweet) mdpi.com | Calycanthaceae | ||

| Anthranilic Acid | Shikimate Pathway | Vitis labrusca (Concord Grape) thegoodscentscompany.com | Vitaceae |

| Vitis vinifera (Wine Grape) nih.gov | Vitaceae | ||

| Citrus sinensis (Sweet Orange) nih.gov | Rutaceae | ||

| Zea mays (Maize) nih.gov | Poaceae |

This table presents plants known for producing the precursors to this compound.

While natural microbial production of this compound has not been reported, significant progress has been made in engineering microbes for the synthesis of its precursors, making biotechnological production a feasible alternative to chemical synthesis. nih.govresearchgate.net

Metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for the high-level production of anthranilate and methyl anthranilate from glucose. nih.govfrontiersin.orgkaist.ac.kr These strategies involve:

Introducing synthetic plant-derived metabolic pathways. nih.gov

Optimizing the expression of key enzymes, such as anthranilic acid methyltransferase (AAMT1). kaist.ac.kr

Increasing the supply of precursors from central metabolism. frontiersin.org

Enhancing the availability of cofactors like S-adenosyl-l-methionine (SAM). kaist.ac.kr

Similarly, microbial systems have been engineered to produce geraniol. By integrating pathways and optimizing enzyme expression, researchers have successfully produced geranyl esters in microbes. researchgate.net One study demonstrated the production of geranyl butyrate (B1204436) and geranyl hexanoate (B1226103) by combining a geraniol-producing E. coli strain with an enzymatic esterification step. researchgate.net This integrated approach showcases a viable strategy for producing this compound by co-culturing or by engineering a single strain to produce both geraniol and anthranilic acid, followed by an enzymatic or spontaneous esterification step.

The table below highlights key research findings in the microbial production of this compound precursors.

| Product | Host Organism | Production Titer | Key Engineering Strategy |

| Methyl Anthranilate | Corynebacterium glutamicum | 5.74 g/L nih.govkaist.ac.kr | Two-phase extractive fermentation, AAMT1 expression. nih.gov |

| Methyl Anthranilate | Escherichia coli | 4.47 g/L nih.govkaist.ac.kr | Two-phase extractive fermentation, SAM salvage pathway enhancement. nih.gov |

| Anthranilate | Corynebacterium glutamicum | 26.40 g/L frontiersin.org | Disruption of competing pathways, overexpression of shikimate pathway genes. frontiersin.org |

| Anthranilate | Escherichia coli | ~4 g/L frontiersin.org | Disruption of multiple genes with negative effects on anthranilate biosynthesis. frontiersin.org |

| Geranyl Esters | Escherichia coli (Geraniol production) + Lipase (B570770) | 1.04 g/L (Geranyl Hexanoate) researchgate.net | Integrated microbial fermentation and enzymatic conversion. researchgate.net |

This table summarizes reported production titers and strategies for the microbial synthesis of this compound precursors.

Extraction Techniques from Biological Matrices

The extraction of compounds like this compound from plant or microbial biomass involves separating the target molecule from a complex mixture. unido.org Both conventional and modern green technologies are applicable.

Traditional extraction relies on the use of organic solvents to solubilize the target compounds from the biological matrix. unido.org Given the ester nature of this compound, non-polar to moderately polar solvents are effective.

Maceration/Infusion: This simple technique involves soaking the plant material in a solvent (e.g., ethanol, hexane) for a period, allowing the soluble metabolites to diffuse into the liquid.

Soxhlet Extraction: A more efficient method where the material is placed in a thimble and continuously washed with fresh, distilled solvent. This ensures a high concentration gradient, improving extraction efficiency, but the heat involved can degrade thermolabile compounds.

Liquid-Liquid Extraction: Used for microbial fermentation broths, where the product is extracted from the aqueous medium into an immiscible organic solvent like dichloromethane (B109758) (DCM) or tributyrin. nih.govyoutube.com

Common solvents for extracting esters and other flavor/fragrance compounds include hexane, ethanol, ethyl acetate (B1210297), and dichloromethane. springernature.commdpi.com

In response to environmental and regulatory concerns, green extraction technologies that reduce solvent use and energy consumption have been developed. springernature.com

Supercritical Fluid Extraction (SFE): This technique uses a fluid above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. psu.edu Supercritical carbon dioxide (SC-CO2) is the most common solvent due to its non-toxic, non-flammable nature and low critical temperature (31.1 °C), making it ideal for heat-sensitive compounds. nih.govmdpi.com By tuning the pressure and temperature, the solvating power of SC-CO2 can be precisely controlled to selectively extract target compounds. springernature.compsu.edu

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. nih.govyoutube.com This creates a rapid build-up of internal pressure, causing cell walls to rupture and release their contents into the solvent. youtube.com This leads to significantly shorter extraction times, reduced solvent consumption, and often higher extraction rates compared to conventional methods. nih.govphcogrev.com

The following table compares these advanced extraction technologies.

| Feature | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |

| Principle | Uses a supercritical fluid (e.g., CO2) as a highly tunable solvent. psu.edu | Uses microwave energy to rapidly heat the solvent and matrix. nih.gov |

| Primary Solvent | Supercritical CO2 (often with a co-solvent like ethanol). nih.govmdpi.com | Polar solvents (e.g., ethanol, water, methanol). youtube.com |

| Advantages | Solvent-free final product (CO2 evaporates), low temperature operation, high selectivity. springernature.compsu.edu | Extremely fast, reduced solvent volume, lower energy consumption. nih.govphcogrev.com |

| Typical Conditions | Pressure: 100-400 bar; Temperature: 35-60 °C. nih.gov | Time: 5-30 minutes; Temperature: 40-80 °C. mdpi.comnih.gov |

| Best For | Non-polar to moderately polar, heat-sensitive compounds. nih.gov | Polar compounds in various matrices. phcogrev.com |

This interactive table provides a comparison of advanced green extraction technologies applicable to natural products.

Purification and Enrichment Strategies

Following initial extraction, the crude extract is a complex mixture requiring further purification to isolate this compound.

Fractional Distillation: This method separates compounds based on differences in their boiling points. It is effective for separating volatile esters from other components in an essential oil or extract.

Crystallization: If the target compound is solid at a certain temperature, cooling the concentrated extract can induce crystallization, separating it from soluble impurities. This technique has been used to purify methyl anthranilate, which solidifies upon cooling. google.com

Chromatography: Column chromatography is a powerful technique for separating individual compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the compounds at different rates based on their polarity and affinity for the stationary phase, allowing for high-purity isolation.

Acid/Base Washing: For extracts containing both acidic and basic impurities, washing with a dilute base (e.g., sodium bicarbonate solution) can remove acidic components, while a dilute acid wash can remove basic impurities, enriching the neutral ester fraction. youtube.com A method for recycling anthranilic acid from wastewater utilizes pH adjustments and extraction, demonstrating the principle of separating related compounds based on their acidic properties. google.com

Chromatographic Separation Principles (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a fundamental technique for separating components of a mixture. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For terpenoid esters like this compound, normal-phase chromatography is commonly employed.

Column Chromatography: This technique uses a glass column packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The essential oil or plant extract is loaded at the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel. The separation of terpene derivatives on alumina (B75360) has also been demonstrated. uq.edu.au

Flash Chromatography: A modification of column chromatography, flash chromatography uses a shorter, wider column and applies pressure (using an inert gas like nitrogen) to force the mobile phase through the stationary phase more quickly. This significantly reduces separation time while often improving resolution. The choice of solvent is critical; for terpenes, solvent systems like hexane/ethyl acetate are common, but alternative solvents such as methyl t-butyl ether (MTBE) or acetone (B3395972) may be used to improve UV detection of compounds that absorb at lower wavelengths. biotage.com

| Feature | Column Chromatography | Flash Chromatography |

|---|---|---|

| Principle | Separation based on differential adsorption to a stationary phase, driven by gravity flow of the mobile phase. | An air-pressure driven hybrid of column and preparative HPLC, offering faster separations. biotage.com |

| Speed | Slow (can take hours to days). | Fast (typically 15-60 minutes). |

| Stationary Phase | Typically silica gel or alumina with larger particle sizes. uq.edu.au | Fine-particle silica gel for higher resolution. |

| Application | Purification of gram-scale quantities of material. | Rapid purification of multi-milligram to gram-scale quantities. |

Preparative-Scale Chromatographic Methodologies (e.g., Preparative HPLC, Preparative GC)

When higher purity or larger quantities of a target compound are required for research or industrial use, preparative-scale chromatography is employed. oup.comwarwick.ac.uk

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique used to isolate and purify compounds from a mixture. warwick.ac.uk Compared to analytical HPLC, preparative systems use larger columns, higher flow rates, and significantly larger sample injection volumes. warwick.ac.uk The objective is not just to detect and quantify a compound but to collect pure fractions of it. warwick.ac.uk This method is particularly useful for purifying less volatile or thermally sensitive compounds. Customized fractionation methods can enable fast and reproducible isolation of flavor and fragrance compounds for identification. osu.edu

Preparative Gas Chromatography (Prep-GC): Prep-GC is an ideal technique for the purification of volatile compounds like those found in essential oils. oup.comrroij.com The principle is similar to analytical GC, but on a much larger scale, using wider-bore columns to handle larger sample volumes. mdpi.com The gaseous effluent from the column is directed to a collection system where individual compounds are trapped as they elute. theanalyticalscientist.com This method offers extremely high separation power, making it suitable for isolating pure compounds from highly complex mixtures like essential oils. mdpi.comtheanalyticalscientist.com Modern systems can overcome challenges like aerosol formation during collection by mixing the eluate with a volatile solvent that is then condensed. theanalyticalscientist.com

| Feature | Preparative HPLC | Preparative GC |

|---|---|---|

| Principle | Liquid chromatography scaled up to purify larger quantities of material. warwick.ac.uk | Gas chromatography scaled up to isolate and collect pure volatile compounds. oup.com |

| Best Suited For | Non-volatile or thermally sensitive compounds. | Volatile and thermally stable compounds, such as flavor and fragrance ingredients. oup.comrroij.com |

| Sample State | Liquid solution. | Gas or volatile liquid. |

| Throughput | Can range from milligrams to kilograms depending on the system scale. | Typically used for isolating milligram to gram quantities of high-purity compounds. mdpi.com |

Distillation and Crystallization Techniques for High Purity Isolation

Distillation: Fractional distillation is a powerful technique for separating liquid compounds with different boiling points. For heat-sensitive terpene compounds, this process must be carried out under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation or isomerization. google.com While distillation can effectively separate compounds with significantly different boiling points, it is less effective for separating close-boiling isomers. google.com It is often used as an initial purification step to enrich the concentration of the target compound before final polishing with chromatography.

Crystallization: This technique is used to purify solid compounds. If a crude, semi-pure sample of this compound can be solidified, crystallization can be an effective final purification step. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the target compound's solubility decreases, and it forms highly ordered crystals, leaving impurities behind in the solvent. A method for purifying the related compound methyl anthranilate involves dispersing the crude material in hot water with an emulsifying agent, followed by cooling to induce crystallization, filtration, and washing to yield a high-purity product. google.com This principle could be adapted for this compound.

| Technique | Principle | Application for this compound |

|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Initial purification from essential oil; must be performed under vacuum to prevent degradation. google.com |

| Crystallization | Separation based on differences in solubility of a compound in a specific solvent at different temperatures. | Final high-purity polishing step if the compound is solid at room temperature or can be induced to crystallize. google.com |

Synthetic Methodologies and Chemoenzymatic Approaches for Geranyl Anthranilate Production

Classical Organic Synthesis Routes

The conventional synthesis of Geranyl Anthranilate is rooted in fundamental organic reactions, primarily esterification. These methods have been refined over decades to improve efficiency and yield, focusing on reaction control and catalytic performance.

Esterification Reactions: Direct and Indirect Methods

The formation of the ester linkage between geraniol (B1671447) and anthranilic acid is the cornerstone of this compound synthesis. This can be achieved through two main pathways: direct and indirect esterification.

Direct Esterification: This approach, often a type of Fischer-Speier esterification, involves the direct reaction of geraniol with anthranilic acid. The reaction is typically slow and requires a catalyst to proceed at a practical rate. unb.ca Strong mineral acids are often used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. unb.ca The primary challenge in this method is the management of the water byproduct, which can shift the reaction equilibrium back towards the reactants, thus limiting the yield.

Indirect Methods (Transesterification): An alternative route is transesterification, which involves reacting geraniol with a pre-existing ester of anthranilic acid, most commonly a simple alkyl ester like methyl anthranilate or ethyl anthranilate. google.com This reaction is also equilibrium-controlled and is typically catalyzed by either an acid or a base. google.com The primary advantage is that driving the reaction to completion can be simpler; for instance, if using methyl anthranilate, the methanol (B129727) byproduct can be removed by distillation, shifting the equilibrium towards the formation of the desired this compound. google.com Basic catalysts, such as potassium carbonate, are effective for this purpose. google.com

Regioselective Synthesis Strategies and Yield Optimization

Geraniol is an acyclic monoterpene alcohol featuring a primary allylic hydroxyl group and two carbon-carbon double bonds. A key consideration in its esterification is regioselectivity—ensuring the reaction occurs exclusively at the hydroxyl group without affecting the double bonds. Fortunately, under most standard esterification conditions (acidic or basic), the hydroxyl group is significantly more nucleophilic than the double bonds, leading to a high degree of chemoselectivity for the desired ester. The challenge lies not in regioselectivity but in optimizing reaction conditions to maximize yield.

Yield optimization is a multi-parameter problem influenced by:

Molar Ratio of Reactants: An excess of one reactant (typically the less expensive one) can be used to shift the equilibrium towards the product. In enzymatic synthesis of geranyl butyrate (B1204436), varying the acid-to-alcohol molar ratio was a key parameter in optimization. nih.gov For transesterification of methyl anthranilate, molar ratios of alcohol to ester ranging from 1.5:1 to 5:1 have been explored. google.com

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions or, in the case of enzymatic synthesis, lead to catalyst denaturation. nih.gov Optimal temperatures for the synthesis of various geranyl esters range from 30°C to 80°C depending on the specific method and catalyst used. orientjchem.orgnih.govjst.go.jp

Reaction Time: The reaction must be allowed sufficient time to reach equilibrium or completion. Studies on geranyl ester synthesis show optimal times ranging from a few hours to over 20 hours. google.comorientjchem.org

Byproduct Removal: In direct esterification, the continuous removal of water (e.g., using a Dean-Stark apparatus) is a critical strategy for driving the reaction to completion and achieving high yields. Similarly, removing the low-boiling alcohol byproduct is essential in transesterification. google.com

Catalytic Systems in this compound Synthesis (e.g., Acidic, Basic, Lewis Acid Catalysis)

The choice of catalyst is pivotal in the synthesis of this compound, dictating reaction rates, conditions, and sometimes, the purification strategy.

Acidic Catalysis: This is the most traditional approach for esterification.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can be corrosive, difficult to separate from the product, and can cause side reactions like dehydration or polymerization, especially at high temperatures. unb.ca

Heterogeneous (Solid Acid) Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acids such as the ion-exchange resin Amberlyst-15 or sulfated zirconia have been employed. jetir.org These catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. A solid superacid catalyst (SO₄²⁻/TiO₂-SiO₂) has been used effectively for the synthesis of geranyl acetate (B1210297) from geraniol and acetic anhydride (B1165640). google.com

Basic Catalysis: Base catalysts are particularly common in transesterification reactions.

Homogeneous Catalysts: Sodium hydroxide (B78521) (NaOH) has been used to catalyze the synthesis of geranyl esters from geraniol and various carboxylic acids, yielding moderate to good yields (54-76%) after 8 hours at 80°C. orientjchem.orgresearchgate.net Potassium carbonate (K₂CO₃) is another effective catalyst for the transesterification of methyl anthranilate. google.com

Challenges: A significant drawback of base catalysis, especially with reactants containing free amine groups like anthranilic acid, is the potential for saponification of the ester product if conditions are not carefully controlled.

Lewis Acid Catalysis: Lewis acids function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. rsc.orgmdpi.com This mechanism is effective for both esterification and transesterification reactions. mdpi.comresearchgate.net Metal salts such as zinc chloride, ferric chloride, and tin(II) chloride can act as Lewis acid catalysts. google.comnih.gov Their advantage is that they are generally milder than Brønsted acids and can offer different selectivity profiles. rsc.org

Multi-Step Synthesis Design and Optimization

The production of this compound can also be approached as a multi-step process, which allows for greater control and the use of different starting materials. odinity.comnih.gov For example, a synthetic plan could begin with citral (B94496), a readily available natural aldehyde.

Step 1: Synthesis of Geraniol: Citral can be selectively reduced to geraniol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which reduces the aldehyde group without affecting the carbon-carbon double bonds. google.com

Step 2: Synthesis of this compound: The resulting geraniol can then be esterified with anthranilic acid or its derivatives using one of the catalytic methods described previously.

This multi-step approach allows for the independent optimization of each reaction. The reduction of citral can be optimized for yield and purity, and the subsequent esterification can be tailored with the best catalyst and conditions for that specific transformation. This design is particularly relevant in industrial settings where optimizing each step in a sequence is crucial for economic viability. nih.gov

Modern Synthetic Innovations

Recent advancements in chemical synthesis have been driven by the need for more sustainable, efficient, and environmentally benign processes. These innovations are highly applicable to the production of high-value compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. cuiguai.combynez.com In the context of this compound synthesis, several of these principles are being actively applied, most notably through the use of biocatalysis. personalcaremagazine.com

Chemoenzymatic Approaches (Biocatalysis): The use of enzymes, particularly lipases, as catalysts represents a significant green innovation. researchgate.net Lipases are highly selective, operate under mild conditions (moderate temperatures and neutral pH), and reduce the formation of byproducts and waste. researchgate.netnih.gov

Reaction Types: Lipases can catalyze both direct esterification and transesterification reactions to produce geranyl esters. nih.govnih.gov

Catalysts: Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are widely used because they can be easily recovered and reused for multiple reaction cycles, a key principle of green chemistry. nih.govnih.gov

Optimization: The efficiency of lipase-catalyzed synthesis is highly dependent on reaction parameters. Studies on various geranyl esters have shown that high conversions (>95%) can be achieved by optimizing temperature, substrate molar ratio, and enzyme loading. nih.govnih.gov

Solvent-Free Systems: Many enzymatic syntheses of geranyl esters can be performed in solvent-free systems, where one of the liquid reactants acts as the solvent. nih.govnih.gov This eliminates the need for potentially hazardous organic solvents, drastically reducing waste and simplifying product purification. mdpi.com

Microwave-Assisted Synthesis: The combination of enzymatic catalysis with microwave irradiation can dramatically reduce reaction times. For the synthesis of geranyl esters, microwave assistance has been shown to increase reaction rates significantly compared to conventional heating, achieving high conversions in as little as 30-60 minutes. nih.govnih.gov

This chemoenzymatic strategy not only aligns with green chemistry principles by preventing waste and using catalysis but also produces esters that may be classified as "natural," a significant advantage in the flavor and fragrance industry. researchgate.net

Table 1: Comparison of Classical Synthesis Methods for Related Esters

Table 2: Comparison of Modern (Green) Synthesis Methods for Geranyl Esters

Flow Chemistry Applications for Continuous Production

The application of flow chemistry to the synthesis of fragrance and flavor esters, including potentially this compound, represents a significant advancement over traditional batch processing. beilstein-journals.orgnih.govnih.gov Continuous flow methodologies offer numerous advantages such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles due to smaller reaction volumes. nih.gov These factors can lead to higher yields, greater selectivity, and more consistent product quality. nih.gov

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the successful application of this technology to similar fragrance esters provides a strong precedent. For instance, the synthesis of various odorants has been achieved with superior results in flow reactors compared to batch methods. nih.govnih.gov One particularly relevant approach involves the use of packed-bed reactors containing immobilized enzymes. This has been successfully demonstrated for the synthesis of a variety of esters, including those with fruity and floral notes, by passing reactants through a bed of immobilized transferase. beilstein-journals.orgnih.gov

A notable example is the continuous-flow synthesis of geraniol esters using an immobilized lipase (B570770), Candida antarctica lipase B (Novozym 435), in a packed-bed reactor. This system achieved high conversion rates for the production of esters like geranyl propionate (B1217596) in remarkably short residence times. The principles of this process could be directly adapted for the production of this compound, where a continuous stream of geraniol and an anthranilate derivative would be passed through a similar enzymatic reactor. Such a process would not only be efficient but also align with green chemistry principles by utilizing a reusable biocatalyst. researchgate.nettandfonline.com

The table below illustrates typical parameters and outcomes for the continuous flow enzymatic synthesis of fragrance esters, which could be extrapolated for the production of this compound.

| Parameter | Value/Condition | Reference |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | researchgate.net |

| Reactor Type | Packed-Bed Microreactor | researchgate.netmdpi.com |

| Substrates | Alcohol (e.g., Geraniol), Acyl Donor | nih.gov |

| Solvent | Often solvent-free or in a non-polar solvent like hexane | nih.gov |

| Temperature | 50-70 °C | mdpi.comrsc.org |

| Residence Time | 15-35 minutes | mdpi.comrsc.org |

| Conversion Rate | Can approach 100% | researchgate.net |

Photochemical and Electrochemical Synthesis Routes

Modern synthetic chemistry is increasingly exploring photochemical and electrochemical methods as sustainable and efficient alternatives to traditional synthesis. nih.govnih.govudel.edu These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions and with high selectivity.

Photochemical Synthesis: Photocatalytic methods for esterification are an emerging field with significant potential. nih.govnih.gov These reactions typically involve the use of a photocatalyst that, upon absorbing light, can facilitate the reaction between a carboxylic acid and an alcohol. doi.org For instance, eosin (B541160) Y has been used as a photoacid and photoredox catalyst activated by visible light to catalyze the esterification of various carboxylic acids, including cinnamic acids and α-keto acids, with a range of alcohols. doi.org Another approach involves the use of heterogeneous catalysts like graphitic carbon nitride supported palladium nanoparticles (Pd@g-C3N4) for the direct oxidative esterification of alcohols. nih.gov

While the direct photochemical synthesis of this compound has not been specifically reported, the existing research on photocatalytic esterification suggests its feasibility. nih.govnih.govdoi.org A potential route could involve the photocatalytic reaction between geraniol and anthranilic acid or a suitable derivative in the presence of a photocatalyst under light irradiation. This method could offer a green and selective pathway to this compound, avoiding the need for harsh reagents or high temperatures.

Electrochemical Synthesis: Electrosynthesis offers another promising avenue for ester production. nih.govudel.edugoogle.com This technique relies on the anodic oxidation of carboxylic acids to generate reactive intermediates that can then react with alcohols to form esters. google.com The process is advantageous as it uses electrons as a "reagent," simplifying the reaction setup and minimizing waste. gre.ac.uk While much of the research has focused on simpler esters, the principles are broadly applicable. google.com The electrosynthesis of aromatic esters has been explored, demonstrating that under the right conditions, radical anions of these esters can be formed and utilized in further reactions. nih.govgre.ac.uk

The application of electrosynthesis to a molecule as complex as this compound would require careful optimization of reaction conditions, such as the choice of electrode material, solvent, and electrolyte. However, the potential to achieve a direct and clean synthesis makes it an area worthy of further investigation.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic approaches to the synthesis of this compound are highly attractive due to their alignment with green chemistry principles, offering high selectivity, mild reaction conditions, and the potential for producing "natural" labeled products. cnr.it

Enzyme-Mediated Esterification Using Lipases and Esterases

The enzymatic synthesis of esters, particularly flavor and fragrance compounds, is a well-established and efficient method. bohrium.com Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability. bohrium.comresearchgate.net The synthesis of this compound can be achieved through the direct esterification of geraniol with anthranilic acid or through transesterification using an anthranilate ester as the acyl donor.

Numerous studies have demonstrated the successful lipase-catalyzed synthesis of various geranyl esters, such as geranyl acetate, geranyl butyrate, and geranyl propionate. researchgate.netresearchgate.netdocumentsdelivered.com Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have shown high efficacy in these reactions. nih.govresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org These reactions are typically carried out in non-aqueous media, such as hexane, or under solvent-free conditions to shift the equilibrium towards ester formation. nih.govdocumentsdelivered.com

The reaction parameters, including temperature, substrate molar ratio, enzyme loading, and solvent, play a crucial role in achieving high conversion rates. The table below summarizes typical conditions for the lipase-catalyzed synthesis of geranyl esters, which would be applicable to this compound.

| Parameter | Value/Condition | Reference |

| Enzyme | Candida antarctica Lipase B (Novozym 435), Pseudomonas fluorescens Lipase | nih.govchemrxiv.org |

| Reaction Type | Esterification or Transesterification | researchgate.netresearchgate.net |

| Substrates | Geraniol, Anthranilic Acid (or its ester) | nih.gov |

| Solvent | Hexane or Solvent-free | nih.govdocumentsdelivered.com |

| Temperature | 40-60 °C | researchgate.netchemrxiv.org |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | chemrxiv.org |

| Enzyme Loading | 5-10 wt% of substrates | chemrxiv.org |

| Conversion Rate | >90% | chemrxiv.orgchemrxiv.org |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems offer a powerful approach for the de novo synthesis of complex molecules like this compound from simple carbon sources such as glucose. nih.gov This strategy involves metabolically engineering microorganisms, typically Escherichia coli or yeast, to express the necessary biosynthetic pathways. researchgate.netncsu.edumdpi.comnih.gov

The biosynthesis of this compound in a whole-cell system would require the co-expression of pathways for both geraniol and an activated form of anthranilic acid, along with an enzyme capable of catalyzing their condensation.

Geraniol Production: The mevalonate (B85504) (MEV) pathway can be heterologously expressed in E. coli to produce the terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are then converted to geranyl pyrophosphate (GPP), the direct precursor to geraniol, by a GPP synthase. Finally, a geraniol synthase would produce geraniol.

Anthranilate Moiety Production: E. coli naturally produces anthranilate as an intermediate in the tryptophan biosynthesis pathway. nih.gov Metabolic engineering strategies can be employed to overproduce anthranilate.

Esterification: An appropriate acyltransferase would be required to catalyze the esterification of geraniol with an activated form of anthranilic acid, such as anthraniloyl-CoA. nih.gov The expression of an anthranilate-CoA ligase and an alcohol acyltransferase in the engineered host could complete the biosynthetic pathway to this compound. nih.govnih.gov

Such integrated whole-cell systems have been successfully developed for the production of other terpene esters and fragrance compounds, demonstrating the feasibility of this approach for this compound. acs.orgbenthamdirect.comeurekaselect.com

Biosynthetic Pathways and Enzymology of Geranyl Anthranilate

Precursor Identification and Elucidation

The biosynthesis of geranyl anthranilate is dependent on the availability of its two fundamental precursors: geranyl pyrophosphate and anthranilate. These molecules are synthesized through distinct and well-characterized metabolic pathways within organisms, primarily plants.

Geranyl pyrophosphate (GPP) is a C10 monoterpene precursor derived from the isoprenoid biosynthetic pathway. researchgate.net In plants, the initial building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent pathways: the mevalonic acid (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govmdpi.com GPP, being the precursor for monoterpenes, is primarily synthesized in the plastids through the MEP pathway. mdpi.com

The formation of GPP is a condensation reaction catalyzed by GPP synthase (GPPS). This enzyme facilitates the head-to-tail linkage of one molecule of DMAPP with one molecule of IPP. mdpi.com GPPS is a key short-chain prenyltransferase that provides the direct precursor for a vast array of monoterpenes. nih.gov The activity of GPPS is crucial in determining the flux of intermediates towards monoterpenoid synthesis. mdpi.com

Geranyl pyrophosphate serves as a branch-point intermediate in the broader isoprenoid pathway. It can be further elongated by the addition of more IPP units to form farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20), which are precursors to sesquiterpenes and diterpenes, respectively. nih.govwikipedia.org

Anthranilate, an aromatic amine, is a key intermediate in the biosynthesis of the amino acid tryptophan. wikipedia.org Its synthesis originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). frontiersin.org The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. frontiersin.org

Chorismate stands at a critical branch point. It can be converted into prephenate, leading to the synthesis of phenylalanine and tyrosine, or it can be directed towards tryptophan biosynthesis. The first committed step in the tryptophan pathway is the conversion of chorismate to anthranilate. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme anthranilate synthase (AS). wikipedia.orgebi.ac.uk The reaction involves the amination of chorismate, with glutamine typically serving as the amino group donor, and results in the elimination of pyruvate. nih.govwikipedia.orgnih.gov In some organisms, ammonia (B1221849) can be used directly as the nitrogen source. wikipedia.org The expression and activity of anthranilate synthase are often subject to feedback regulation by tryptophan, controlling the flow of carbon into this pathway. nih.govnsf.gov

Enzyme Identification and Characterization

While the biosynthetic pathways of the precursors are well-established, the specific enzyme that catalyzes the final condensation of geranyl pyrophosphate and anthranilate to form this compound is less characterized. However, based on analogous reactions in plant secondary metabolism, the enzyme is likely a member of the transferase superfamily.

The term "geranyl transferase" can refer to enzymes that transfer a geranyl group from GPP to an acceptor molecule. In the context of this compound biosynthesis, this would be an anthranilate N-geranyltransferase. While a specific enzyme with this name has not been extensively characterized, aromatic prenyltransferases (PTases) are known to catalyze the prenylation of various aromatic compounds. nih.govnih.gov Some of these PTases can utilize GPP as the prenyl donor. nih.govresearchgate.net For instance, geranylpyrophosphate:olivetolate geranyltransferase from Cannabis sativa catalyzes the transfer of a geranyl group to olivetolic acid, a structurally similar reaction involving an aromatic acceptor. uniprot.orgcreative-enzymes.commicrobialtec.com It is plausible that a yet-to-be-identified or a known promiscuous aromatic prenyltransferase is responsible for the geranylation of anthranilate.

Another possibility is that the formation of this compound is catalyzed by an acyltransferase. The BAHD family of acyltransferases is a large group of plant enzymes that utilize acyl-CoA thioesters as donors and a wide range of acceptors, including alcohols and amines, to form esters and amides, respectively. frontiersin.orgmdpi.com Enzymes within this family, such as anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), demonstrate the ability to recognize anthranilate as a substrate. mdpi.comnih.gov

The reaction mechanism would likely involve the activation of a carboxylic acid to its CoA thioester, followed by the transfer of the acyl group to the acceptor molecule. However, in the case of this compound, the "acyl" group is the geranyl moiety. It is more likely that an enzyme system exists where anthranilate acts as the acceptor for the geranyl group from geranyl pyrophosphate, a reaction more characteristic of a prenyltransferase than a typical BAHD acyltransferase.

The cofactor requirements and optimal reaction conditions for the enzyme-catalyzing this compound formation would be expected to align with those of related transferases. Prenyltransferases that utilize GPP often require a divalent metal ion, typically Mg²⁺ or Mn²⁺, to facilitate the binding of the pyrophosphate moiety of the substrate. wikipedia.org For example, farnesyl pyrophosphate synthase, a type of geranyltranstransferase, is a Mg²⁺-dependent enzyme. wikipedia.org

The pH and temperature optima for such enzymes can vary depending on the source organism and the specific enzyme. For instance, the geranylpyrophosphate:olivetolate geranyltransferase from Cannabis sativa exhibits an optimal pH of 7.0 and an optimal temperature of 30°C. uniprot.org These conditions are typical for many plant-derived enzymes involved in secondary metabolism.

| Enzyme/Enzyme Family | Substrates | Products | Cofactor/Conditions |

| Geranyl Pyrophosphate Synthase (GPPS) | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Geranyl pyrophosphate, Pyrophosphate | Divalent cations (e.g., Mg²⁺, Mn²⁺) |

| Anthranilate Synthase (AS) | Chorismate, Glutamine (or Ammonia) | Anthranilate, Pyruvate, Glutamate | Mg²⁺ often required |

| Aromatic Prenyltransferases (PTases) | Geranyl pyrophosphate, Aromatic acceptor (e.g., Olivetolic acid) | Prenylated aromatic compound, Pyrophosphate | Typically Mg²⁺ or Mn²⁺ |

| BAHD Acyltransferases | Acyl-CoA, Acceptor (alcohols or amines) | Ester or Amide, Coenzyme A | Generally do not require metal ion cofactors |

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound is a multi-step process involving enzymes from different metabolic pathways. Understanding the genetic and molecular underpinnings of these enzymes is crucial for harnessing their potential in biotechnological applications. Research has focused on identifying, cloning, and characterizing the genes that encode the key enzymes responsible for producing the two precursors of this compound—geranyl diphosphate (B83284) (the precursor to geraniol) and anthranilate—as well as the final esterification step.

Gene Cloning and Expression of Biosynthetic Enzymes

The production of this compound relies on the coordinated action of several enzymes, whose corresponding genes have been cloned from various organisms and expressed in heterologous hosts for characterization and metabolic engineering purposes.

Anthranilate Synthase (AS) Anthranilate synthase (AS) catalyzes the conversion of chorismic acid to anthranilic acid, a key step in the tryptophan biosynthesis pathway. hhu.de Genes encoding this enzyme have been successfully cloned and expressed. In many prokaryotes, the enzyme consists of two subunits, encoded by the trpE and trpG genes. nih.gov In some cases, like in Rhizobium meliloti, these subunits are fused into a single polypeptide chain encoded by a trpE(G) gene. nih.gov In plants such as Ruta graveolens, multiple genes for AS subunits have been identified (e.g., ASα1 and ASα2), indicating that different isoforms of the enzyme may be involved in primary and secondary metabolism. hhu.de These genes are often expressed in microbial hosts like Escherichia coli to study their function and properties. hhu.denih.gov

Geranyl Diphosphate Synthase (GPPS) Geranyl diphosphate (GPP) is the direct C10 precursor for all monoterpenes, including geraniol (B1671447). It is synthesized from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) by the enzyme geranyl diphosphate synthase (GPPS). nih.gov The genes for GPPS have been identified in numerous plant species. mdpi.com A notable finding is that some plant GPPS enzymes are heterodimers, consisting of two different subunits. For instance, in spearmint, functional GPPS activity could only be achieved through the co-expression of two distinct cDNA clones encoding a 28 kDa and a 37 kDa protein. nih.gov Expression of each subunit individually did not yield a functional enzyme. nih.gov These genes are often cloned into expression vectors for production in hosts like E. coli.

Geraniol Synthase (GES) The conversion of GPP to geraniol is catalyzed by geraniol synthase (GES), a member of the terpene synthase (TPS) family. nih.govnih.gov GES genes have been functionally characterized in many plant species. For example, a GES-encoding gene was isolated from the citral-type Camphora officinarum. nih.gov The full-length cDNA was cloned and expressed in E. coli to produce the recombinant protein for functional assays. nih.gov Heterologous expression of GES has also been demonstrated in plants; for instance, transient expression of CoGES in Nicotiana benthamiana resulted in the accumulation of geraniol derivatives. nih.gov

Ester-forming Enzymes The final step in this compound biosynthesis is the esterification of geraniol with anthranilate. While a specific "this compound synthase" has not been extensively characterized, studies on the biosynthesis of other geranyl esters suggest that this reaction can be catalyzed by enzymes such as lipases or specific acyltransferases. nih.gov In an integrated bioprocess for producing geranyl esters, lipase-mediated esterification was successfully employed. nih.gov Such enzymes can be produced recombinantly, offering a pathway for the biocatalytic synthesis of the final product.

| Gene/Enzyme | Source Organism | Function | Heterologous Host |

| Anthranilate Synthase (AS) | Ruta graveolens, Rhizobium meliloti | Chorismate → Anthranilate | E. coli |

| Geranyl Diphosphate Synthase (GPPS) | Spearmint, Chimonanthus praecox | DMAPP + IPP → GPP | E. coli |

| Geraniol Synthase (GES) | Camphora officinarum, Basil | GPP → Geraniol | E. coli, N. benthamiana |

| Lipase (B570770) (for esterification) | Various | Geraniol + Carboxylic Acid → Geranyl Ester | E. coli |

Functional Characterization of Recombinant Enzymes

Once the biosynthetic genes are cloned and the enzymes are expressed, their function is characterized in vitro and sometimes in vivo. This involves purifying the recombinant protein and performing enzymatic assays to determine its catalytic activity, substrate specificity, and kinetic parameters.

Anthranilate Synthase (AS) Recombinant anthranilate synthase has been purified and its properties studied. The enzyme from Ruta graveolens was shown to require both ASα and ASβ subunits for glutamine-dependent activity. hhu.de Functional characterization helps confirm that the cloned genes indeed code for an active enzyme that converts chorismate into anthranilate. hhu.de

Geranyl Diphosphate Synthase (GPPS) The functional characterization of GPPS from spearmint was crucial in demonstrating its heterodimeric nature. Assays using purified recombinant proteins showed that catalytic activity was only present when the two different subunits were co-expressed and formed a complex. nih.gov This confirmed that both subunits are required for the enzyme to catalyze the condensation of DMAPP and IPP to GPP. nih.gov In other plants, such as Wurfbainia villosa, multiple GPPS homologs were identified and functionally characterized in vitro, demonstrating their role in GPP biosynthesis, which provides the precursor for monoterpenes. nih.gov

Geraniol Synthase (GES) The enzymatic activity of recombinant GES is typically confirmed using GPP as a substrate and analyzing the products via gas chromatography-mass spectrometry (GC-MS). When the purified recombinant CoGES from C. officinarum was incubated with GPP, geraniol was identified as the sole product, confirming the enzyme's high specificity. nih.gov Such functional analyses provide direct molecular evidence for the role of the cloned gene in geraniol biosynthesis. nih.gov

Esterification Enzymes For the final esterification step, functional characterization focuses on substrate specificity and reaction conditions. In a study on geranyl ester production, an immobilized lipase was used to catalyze the esterification of geraniol with various carboxylic acids. nih.gov The characterization involved optimizing conditions to achieve high conversion rates (over 90%) in a biphasic fermentation-organic system, demonstrating the feasibility of this enzymatic approach for producing various geranyl esters. nih.gov

| Enzyme | Substrate(s) | Product(s) | Key Findings |

| Anthranilate Synthase | Chorismate, Glutamine | Anthranilate, Pyruvate | Requires multiple subunits for full activity. hhu.de |

| Geranyl Diphosphate Synthase | DMAPP, IPP | Geranyl Diphosphate (GPP) | Can be a heterodimer requiring co-expression of two genes for function. nih.gov |

| Geraniol Synthase | Geranyl Diphosphate (GPP) | Geraniol | Highly specific for GPP, yielding geraniol as the primary product. nih.gov |

| Lipase | Geraniol, Carboxylic Acid | Geranyl Ester | Achieves high conversion rates for esterification in optimized biphasic systems. nih.gov |

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering aims to modify the metabolism of an organism to overproduce a target compound. For this compound, strategies focus on enhancing the production of its precursors, anthranilate and geraniol, in microbial hosts like E. coli.

Enhancing Anthranilate Production Significant progress has been made in engineering E. coli for high-level anthranilate production. researchgate.netnih.gov Key strategies include:

Blocking Competing Pathways : A crucial step is to prevent the conversion of anthranilate to downstream products in the tryptophan pathway. This is often achieved by using a mutant strain with a non-functional anthranilate phosphoribosyl transferase, the enzyme encoded by the trpD gene. A nonsense mutation in trpD was shown to cause anthranilate accumulation. nih.gov

Increasing Precursor Supply : The supply of chorismate, the precursor to anthranilate, is enhanced by overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr). This enzyme catalyzes the first committed step of the shikimate pathway. researchgate.netnih.gov

Improving Central Metabolism : To further boost the precursors for the shikimate pathway (phosphoenolpyruvate and erythrose-4-phosphate), genes from the pentose (B10789219) phosphate pathway, such as transketolase (tktA), are overexpressed. nih.gov

Optimizing Fermentation : Using these engineered strains in fed-batch fermentation processes has led to significant titers of anthranilate, reaching up to 14 g/L. nih.gov

Enhancing Geraniol Production The production of geraniol in engineered microbes involves optimizing the native terpenoid biosynthesis pathways. The two main pathways providing the universal C5 precursors (IPP and DMAPP) are the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways. researchgate.net Strategies include:

Pathway Overexpression : Overexpressing the entire MVA or MEP pathway can increase the flux towards IPP and DMAPP.

Expression of Terpene Synthases : Introducing and overexpressing a heterologous geraniol synthase (GES) gene directs the metabolic flux from GPP specifically towards geraniol. nih.gov

Integrated Processes : An integrated approach combines the microbial biosynthesis of geraniol with a subsequent enzymatic conversion step. nih.gov In one study, metabolically engineered E. coli was used to produce geraniol from glycerol, which was then converted to geranyl esters using an immobilized lipase in the same bioreactor. nih.gov This strategy could be directly adapted for this compound production by feeding anthranilate instead of other carboxylic acids.

| Strategy | Target Pathway/Enzyme | Host Organism | Outcome |

| Inactivation of trpD | Tryptophan Biosynthesis | E. coli | Accumulation of anthranilate. nih.gov |

| Overexpression of aroGfbr | Shikimate Pathway | E. coli | Increased chorismate and anthranilate production. researchgate.netnih.gov |

| Overexpression of tktA | Pentose Phosphate Pathway | E. coli | Increased precursor supply for shikimate pathway. nih.gov |

| Overexpression of MVA/MEP pathway genes | Terpenoid Biosynthesis | E. coli | Increased GPP and geraniol production. researchgate.net |

| Integrated biosynthesis and biocatalysis | Geraniol Biosynthesis + Lipase | E. coli | Production of geranyl esters from a renewable carbon source. nih.gov |

Chemical Reactivity and Transformation Studies of Geranyl Anthranilate

Hydrolysis and Saponification Reactions

The ester linkage in geranyl anthranilate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This process breaks the ester down into its constituent molecules: geraniol (B1671447) and anthranilic acid.

Kinetic and Mechanistic Studies of Ester Hydrolysis

The hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. Under both acidic and basic conditions, the reaction involves a tetrahedral intermediate.

In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is first protonated by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the geraniol moiety is eliminated as an alcohol, and the anthranilic acid is regenerated. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

In base-catalyzed hydrolysis , also known as saponification, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the geranyloxy anion (an alkoxide) as the leaving group and forming anthranilic acid. In the basic medium, the newly formed anthranilic acid is immediately deprotonated by the strong base (either the hydroxide or the expelled alkoxide) to form the anthranilate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion.

While specific kinetic data for this compound hydrolysis is not extensively documented, the rates are influenced by factors such as temperature, pH, and the presence of catalysts. The kinetics for the hydrolysis of similar esters, like methyl anthranilate, have been studied, showing that the reaction proceeds readily under both acidic and basic conditions. researchgate.netepa.gov

Catalysis in Ester Hydrolysis (Acidic, Basic, Enzymatic)

Catalysis is crucial for achieving efficient ester hydrolysis.

Acidic Catalysis : Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to protonate the ester's carbonyl group, thereby activating it for nucleophilic attack by water. epa.gov The reaction is an equilibrium process.

Basic Catalysis (Saponification) : Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) provide the hydroxide nucleophile. The reaction is irreversible because the final product is the salt of the carboxylic acid, which is unreactive towards the alcohol. inchem.org This method is widely used in industrial processes like soap making.

Enzymatic Hydrolysis : Lipases and esterases are enzymes that can catalyze the hydrolysis of esters under mild conditions. inchem.orgresearchgate.net These biocatalysts are highly selective and are increasingly used for green synthesis applications. researchgate.netnih.gov Lipase-mediated hydrolysis of geranyl esters is an effective method, and the enzymes can function in both acidic and alkaline environments. nih.gov Studies on various geranyl esters confirm they are hydrolyzed to geraniol and the corresponding carboxylic acid. researchgate.net The use of enzymes from sources like Pseudomonas fluorescens or Candida antarctica has been shown to be effective in the synthesis and, by extension, the hydrolysis of terpenyl esters. jst.go.jp

Functional Group Transformations

Beyond hydrolysis, the distinct functional groups of this compound allow for a variety of selective chemical modifications.

Reactions Involving the Aromatic Amine Moiety (e.g., N-Alkylation, Acylation, Diazotization)

The primary aromatic amine (–NH₂) group on the anthranilate portion of the molecule is a key site for reactivity.

N-Alkylation : The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. For instance, N-methylanthranilate derivatives can be synthesized through N-methylation, a reaction that has been explored in various biological and chemical systems. jmb.or.kr

N-Acylation : The amine group readily reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form an amide. This reaction can be used to produce N-acetylthis compound. The N-acetyl derivative of methyl anthranilate is a known compound. nih.gov

Diazotization : The primary aromatic amine can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. researchgate.netbrainly.comacs.org The resulting aryl diazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent reactions, known as Sandmeyer reactions, where the diazonium group is replaced by nucleophiles such as halides (–Cl, –Br), cyanide (–CN), or hydroxyl (–OH) groups, often with copper(I) salts as catalysts. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that are otherwise difficult to install. wikipedia.orgorganic-chemistry.org

Transformations of the Geranyl Moiety (e.g., Epoxidation, Ozonolysis, Hydrogenation)

The two double bonds in the acyclic geranyl tail offer sites for addition reactions.

Epoxidation : The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents. The two double bonds exhibit different reactivities. The C2-C3 double bond is generally more susceptible to epoxidation than the C6-C7 double bond due to the influence of the adjacent ester group. However, reagents like vanadium catalysts (e.g., V(O)(acac)₂) with tert-butyl hydroperoxide (tBuOOH) show high selectivity for the epoxidation of the allylic C2-C3 double bond in geraniol. prezi.com In contrast, other studies on geranyl esters have reported selective epoxidation at the C6-C7 position. rsc.org The choice of oxidant and reaction conditions can therefore direct the regioselectivity of the epoxidation. researchgate.netodinity.com

| Reagent/Catalyst | Target Moiety | Observed Selectivity in Geraniol/Geranyl Acetate (B1210297) | Product(s) | Reference |

|---|---|---|---|---|

| mCPBA | Geranyl | Mixture of 2,3-epoxide and 6,7-epoxide | 2,3-Epoxythis compound, 6,7-Epoxythis compound | odinity.com |

| Sharpless Asymmetric Epoxidation | Geranyl | Highly selective for 2,3-epoxide | (2S, 3S)-epoxythis compound | odinity.com |

| V(O)(acac)₂ / tBuOOH | Geranyl | Highly selective for 2,3-epoxide | 2,3-Epoxythis compound | prezi.com |

| Cp₂TiCl | Geranyl | Selective for 6,7-epoxide followed by cyclization | Cyclized derivatives | rsc.org |

Ozonolysis : This reaction involves treating the compound with ozone (O₃) followed by a work-up step, which cleaves the double bonds. Reductive work-up (e.g., with zinc or dimethyl sulfide) of the resulting ozonide would cleave the geranyl moiety into smaller aldehyde and ketone fragments. Oxidative work-up (e.g., with hydrogen peroxide) would yield carboxylic acids and ketones.

Hydrogenation : The carbon-carbon double bonds can be reduced to single bonds through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or ruthenium-based complexes with hydrogen gas (H₂), the geranyl group can be converted to a citronellyl group (one double bond reduced) or a fully saturated tetrahydrogeranyl group (both double bonds reduced). wikipedia.orgwikipedia.orgyoutube.com This transformation significantly alters the molecule's physical and aromatic properties.

Reactions at the Ester Linkage

The ester group itself is a site for several important transformations.

Transesterification : this compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst, or an enzyme. wikipedia.org This reaction would swap the geraniol portion for the new alcohol, forming a different anthranilate ester. For example, reacting this compound with methanol (B129727) would yield methyl anthranilate and geraniol. Lipase-catalyzed transesterification is a well-established method for producing various flavor and fragrance esters. jst.go.jpwikipedia.org

Reduction : The ester can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester carbonyl to a primary alcohol. This would cleave this compound into geraniol (from the alkoxide portion) and 2-aminobenzyl alcohol (from the acyl portion). Catalytic hydrogenation under harsh conditions can also achieve this reduction. wikipedia.orgyoutube.com

Reaction with Grignard Reagents : Treatment with an excess of a Grignard reagent (R-Mg-X) results in the addition of two equivalents of the 'R' group to the carbonyl carbon. wikipedia.orgyoutube.comyoutube.comsigmaaldrich.comyoutube.com The reaction proceeds through a ketone intermediate, ultimately yielding a tertiary alcohol after an acidic work-up, along with geraniol as a leaving group.

| Reaction Type | Functional Group Target | Reagent(s) | Expected Product(s) | Reference |

|---|---|---|---|---|

| Saponification | Ester Linkage | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Geraniol + Anthranilic acid | inchem.org |

| Diazotization | Aromatic Amine | NaNO₂, HCl, 0-5 °C | Geranyl 2-diazoniumbenzoate salt | researchgate.netacs.org |

| Hydrogenation | Geranyl C=C Bonds | H₂, Pd/C | Tetrahydrothis compound | wikipedia.orgyoutube.com |

| Ester Reduction | Ester Carbonyl | 1. LiAlH₄; 2. H₃O⁺ | Geraniol + 2-Aminobenzyl alcohol | wikipedia.org |

| Transesterification | Ester Linkage | CH₃OH, H⁺ or Lipase (B570770) | Methyl anthranilate + Geraniol | jst.go.jpwikipedia.org |

Cycloaddition and Rearrangement Reactions

The unsaturated geranyl moiety and the aromatic system of this compound are potential substrates for cycloaddition and rearrangement reactions, which can lead to significant alterations of the carbon skeleton and the formation of novel cyclic structures.

Cycloaddition Reactions

While specific studies on cycloaddition reactions involving this compound are not prevalent in the literature, the reactivity of its constituent parts suggests potential pathways. The two double bonds in the geranyl chain are potential dienophiles or dienes in Diels-Alder reactions and can participate in photochemical cycloadditions. For instance, [2+2] photocycloaddition reactions are known to occur with similar molecules containing carbon-carbon double bonds mdpi.com. However, in a study involving methyl anthranilate and the UV-B filter ethylhexyl methoxycinnamate (EHMC), no [2+2] photocycloaddition was observed between the two molecules, suggesting that such reactions may not always be a favorable pathway for the anthranilate structure mdpi.com. The diazotization of the amine group on the anthranilate ring can generate a highly reactive benzyne (B1209423) intermediate, which is a powerful dienophile for Diels-Alder additions wikipedia.org.

Rearrangement Reactions

The geranyl group is well-known to undergo acid-catalyzed intramolecular cyclization, a type of rearrangement reaction. This process is fundamental in the biosynthesis of many cyclic monoterpenoids from geranyl diphosphate (B83284) wikipedia.org. In a study on a related compound, di-O-methylalliodorin (a geranyl hydroquinone (B1673460) derivative), treatment with aqueous acid induced an intramolecular cyclization to form a complex tetracyclic benz[f]azulene system psu.edu. This reaction highlights the propensity of the geranyl chain to form new ring structures under acidic conditions. A similar pathway can be predicted for this compound, where protonation of a double bond would generate a tertiary carbocation, initiating a cascade of cyclization and rearrangement steps to yield various cyclic terpenoid structures attached to the anthranilate moiety.

The formation of anthranilate esters themselves can proceed through a Hofmann rearrangement, where phthalimide (B116566) is converted to an anthranilate derivative thieme-connect.com. While this is a synthetic route to the molecule rather than a reaction of it, it demonstrates a fundamental rearrangement associated with the anthranilate structure.

| Reaction Type | Reactant Moiety | Conditions/Reagents | Potential Products | Key Findings/Inferences |

| Intramolecular Cyclization | Geranyl Chain | Acid Catalyst (e.g., H₂SO₄) | Cyclic Terpenoid Derivatives (e.g., α-terpinyl, limonene (B3431351) structures) | Acid catalysis promotes carbocation formation, leading to cyclization. Inferred from reactivity of other geranyl derivatives psu.edu. |

| Diels-Alder Addition | Anthranilate (via benzyne) | Diazotization (NaNO₂), Diene | Fused Polycyclic Aromatic Systems | The amine group can be converted to a diazonium salt, which eliminates N₂ to form a reactive benzyne intermediate wikipedia.org. |

| Photocycloaddition | Geranyl Chain | UV Radiation | Cyclobutane Dimers | The double bonds could potentially undergo [2+2] cycloaddition, though studies on related anthranilates show this may not be a major pathway mdpi.com. |

Oxidative and Reductive Transformations

The multiple functional groups in this compound offer various sites for both oxidation and reduction, leading to a range of potential transformation products.

Oxidative Transformations

The geranyl portion of the molecule is particularly susceptible to oxidation. The two carbon-carbon double bonds can undergo oxidative cleavage, while the allylic methyl groups can be selectively oxidized. Oxidative cleavage reactions break C=C bonds to form carbonyl compounds like aldehydes and ketones numberanalytics.commasterorganicchemistry.comucla.edu. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) are commonly used for this purpose nih.gov.

Selective oxidation of the allylic methyl groups of geranyl esters without cleaving the double bonds can also be achieved. Research on geranyl acetate demonstrated that using selenium dioxide (SeO₂) with tert-butyl hydroperoxide (t-BuO₂H) can yield a mixture of the corresponding allylic alcohol and aldehyde researchgate.net. The anthranilate moiety can also be oxidized. For example, photosensitized oxidation of aminobenzoic acids in the presence of methylene (B1212753) blue and singlet oxygen has been shown to produce nitrobenzene (B124822) as a photoproduct conicet.gov.ar.

Reductive Transformations

The primary sites for reduction in this compound are the ester functional group and the carbon-carbon double bonds. The ester can be reduced to a pair of alcohols. A common laboratory reagent for this transformation is lithium aluminium hydride (LiAlH₄), which would cleave the ester linkage to produce geraniol and 2-aminobenzyl alcohol wikipedia.orgnumberanalytics.com. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes under specific conditions wikipedia.org.

The double bonds of the geranyl chain can be reduced to the corresponding saturated alkane (dihydrothis compound) through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. The Bouveault–Blanc reduction, using sodium metal in an alcohol solvent, is an older method for reducing esters but is now largely obsolete wikipedia.org.

| Transformation | Reaction Site | Reagents/Conditions | Major Products | References |

| Oxidation | ||||

| Allylic Oxidation | Geranyl (Allylic CH₃) | SeO₂ / t-BuO₂H | Allylic Alcohol and Aldehyde | researchgate.net |

| Oxidative Cleavage | Geranyl (C=C bonds) | 1. O₃; 2. Me₂S (reductive workup) | Aldehydes/Ketones | nih.gov |

| Photo-oxidation | Anthranilate Ring | Photosensitizer (e.g., Methylene Blue), O₂, light | Nitroaromatic derivatives | conicet.gov.ar |

| Reduction | ||||

| Ester Reduction | Ester Carbonyl | LiAlH₄ | Geraniol and 2-aminobenzyl alcohol | wikipedia.orgnumberanalytics.com |

| Catalytic Hydrogenation | Geranyl (C=C bonds) | H₂, Pd/C | Dihydrothis compound | General reaction |

Photochemical and Radiolytic Degradation Pathways

Exposure to high-energy sources like ultraviolet (UV) light or ionizing radiation can induce degradation of this compound through complex photochemical and radiolytic pathways.

Photochemical Degradation

The anthranilate moiety is the primary chromophore in this compound, absorbing UV-A radiation. Studies on the closely related methyl anthranilate (MA) provide significant insight into the likely photochemical behavior. Upon UV-A irradiation, MA is promoted to an excited triplet state (³MA*) conicet.gov.ar. This excited state is a key intermediate in subsequent reactions.

MA has been shown to be a generator of reactive oxygen species (ROS), specifically singlet molecular oxygen (O₂(¹Δg)), with a quantum yield of approximately 0.13 conicet.gov.ar. This singlet oxygen can then go on to oxidize other molecules or the this compound molecule itself. Concurrently, MA can also quench ROS, indicating a dual role in photochemistry conicet.gov.ar. The degradation of the anthranilate structure can proceed via these photosensitized oxidation processes. The excess energy absorbed by the molecule can lead to side reactions that result in a loss of the compound over time upon exposure to light mdpi.com.

Radiolytic Degradation

Radiolysis occurs when a molecule is exposed to ionizing radiation (e.g., gamma rays), which deposits energy and creates highly reactive species such as radical ions, excited molecules, and free radicals ichtj.waw.pl. While no specific studies on the radiolysis of this compound exist, the behavior of other aromatic esters provides a framework for its likely degradation pathways.

The process begins with the formation of energetic electrons that cause ionization and excitation throughout the molecule ichtj.waw.plekb.eg. For an aromatic ester, energy absorbed by the aliphatic geranyl chain can be transferred along the carbon backbone to the more stable aromatic ring, which can delocalize the energy and offer some protection against bond rupture ichtj.waw.plosti.gov. However, degradation still occurs. Studies on the radiolysis of esters show that radical cations and anions form, which can then rearrange or fragment . The likely degradation products for this compound would result from cleavage of the ester bond, fragmentation of the geranyl chain, and reactions of the anthranilate ring, leading to a complex mixture of smaller alcohols, aldehydes, and hydrocarbons osti.gov.

| Degradation Type | Mechanism | Key Intermediates | Potential Products | References |

| Photochemical | UV-A absorption by anthranilate, intersystem crossing, energy transfer. | Triplet excited state (³GA*), Singlet oxygen (O₂(¹Δg)) | Oxidized derivatives (e.g., nitro-compounds), cleavage products. | mdpi.comconicet.gov.ar |

| Radiolytic | Interaction with ionizing radiation, formation of reactive species. | Radical cations/anions, excited states, free radicals. | Fragmented hydrocarbons, alcohols, aldehydes, CO₂. | ichtj.waw.plosti.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies for Geranyl Anthranilate

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For Geranyl anthranilate, HRMS is instrumental in confirming its molecular formula and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The molecular formula of this compound is C₁₇H₂₃NO₂ nih.govimist.mamdpi-res.comscispace.comresearchgate.net. Based on this formula, its theoretical monoisotopic mass is calculated to be approximately 273.172879 Da researchgate.net. HRMS measurements yielding a mass very close to this value, with a high degree of accuracy (typically within a few parts per million), serve as strong evidence for the correct identification and elemental composition of this compound. Fragmentation patterns obtained through MS/MS experiments can further elucidate its structure by breaking down the molecule into characteristic fragment ions, providing additional confirmation of its identity.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations within a compound. These methods are invaluable for identifying functional groups and for structural fingerprinting.

Characteristic Vibrational Mode Analysis for Functional Group Identification

This compound possesses several key functional groups: an ester linkage, an aromatic amine, and a geranyl chain containing alkene functionalities. Each of these groups exhibits characteristic vibrational frequencies that can be identified in IR and Raman spectra.

Ester Group: The carbonyl (C=O) stretching vibration of the ester is expected to appear in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations associated with the ester linkage typically occur in the fingerprint region, often between 1050-1300 cm⁻¹.

Aromatic Amine: The N-H stretching vibration of the primary aromatic amine (anthranilate moiety) is typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ range.

Alkene: The C=C stretching vibration of the alkene within the geranyl chain is generally found between 1640-1680 cm⁻¹. The =C-H stretching vibrations associated with the double bond typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Notes |

| Ester | C=O | 1700–1750 | Strong absorption |

| Ester | C-O | 1050–1300 | Strong absorption, often in fingerprint region |

| Aromatic Amine | N-H | 3300–3500 | One or two sharp bands for primary amine |

| Alkene | C=C | 1640–1680 | Medium intensity |

| Alkene | =C-H | 3020–3100 | Medium intensity |

| Aromatic Ring | C=C | 1450–1650 | Multiple bands |

| Alkyl C-H | C-H | 2850–2960 | Medium to strong absorption for stretching; 1350-1470 cm⁻¹ for bending |

While specific IR or Raman spectra for this compound were not directly found in the search results, these predicted ranges are based on established correlations for its constituent functional groups pressbooks.pubuomustansiriyah.edu.iqlibretexts.org. Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly sensitive to C=C bonds and aromatic rings.

Applications in Structural Fingerprinting and Polymorph Discrimination